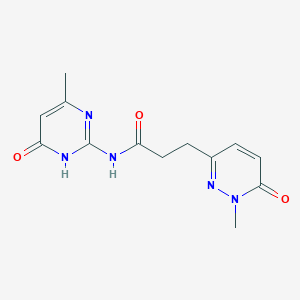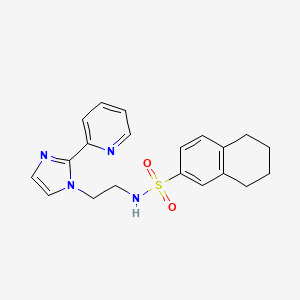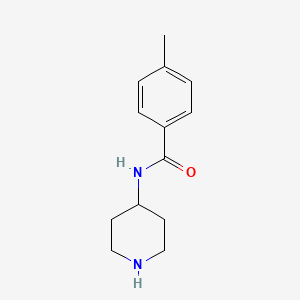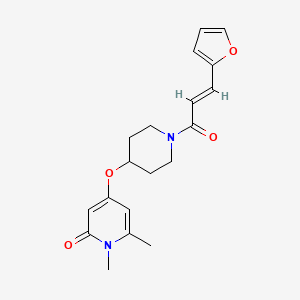![molecular formula C6H11N3OS B2590434 1-(5-Amino-2,2-dimethyl-[1,3,4]thiadiazol-3-yl)-ethanone CAS No. 72926-05-7](/img/structure/B2590434.png)
1-(5-Amino-2,2-dimethyl-[1,3,4]thiadiazol-3-yl)-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Thiadiazole derivatives are known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . They are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .
Synthesis Analysis
The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities .Chemical Reactions Analysis
The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Physical And Chemical Properties Analysis
The yield and melting point of one of the derivatives were found to be 71% and 188–190°C respectively .Scientific Research Applications
Anticancer Activity
1-(5-Amino-2,2-dimethyl-[1,3,4]thiadiazol-3-yl)-ethanone exhibits promising anticancer properties. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. The compound’s mechanism of action involves interactions with key cellular components, making it a potential candidate for novel cancer therapies .
Antibacterial and Antifungal Applications
The compound’s N–C–S linkage contributes to its antimicrobial activity. It has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. Researchers are exploring its potential as an alternative to existing antibiotics .
Anti-Inflammatory Effects
1-(5-Amino-2,2-dimethyl-[1,3,4]thiadiazol-3-yl)-ethanone shows anti-inflammatory properties by modulating inflammatory pathways. It may be useful in conditions such as rheumatoid arthritis, where inflammation plays a central role .
Antioxidant Properties
Studies suggest that this compound acts as a potent antioxidant, scavenging free radicals and protecting cells from oxidative damage. Its antioxidant activity could have implications for various health conditions, including neurodegenerative diseases .
Analgesic Potential
Researchers have explored the analgesic effects of 1-(5-Amino-2,2-dimethyl-[1,3,4]thiadiazol-3-yl)-ethanone. It may alleviate pain through modulation of pain receptors or neurotransmitter pathways .
Materials Science and Organic Catalysts
Beyond its biological applications, this compound finds utility in materials science. Its unique structure makes it a valuable building block for designing novel materials, such as polymers or catalysts. Researchers are investigating its role in catalytic reactions and material synthesis .
Mechanism of Action
Target of Action
The primary target of 1-(5-Amino-2,2-dimethyl-[1,3,4]thiadiazol-3-yl)-ethanone is the urease enzyme . Urease is a nickel-containing enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . This enzyme is found in several cells, including bacteria, fungi, algae, and some plant cells .
Mode of Action
1-(5-Amino-2,2-dimethyl-[1,3,4]thiadiazol-3-yl)-ethanone interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation results indicate that this compound could interact well with the active site of the urease enzyme .
Biochemical Pathways
The inhibition of the urease enzyme by 1-(5-Amino-2,2-dimethyl-[1,3,4]thiadiazol-3-yl)-ethanone affects the urea cycle . The urea cycle is a series of biochemical reactions that produce ammonia from urea. When urease is inhibited, the conversion of urea to ammonia is reduced, which can affect various downstream effects, such as the pH level in the environment of Helicobacter pylori .
Pharmacokinetics
The compound’s high activity against the urease enzyme suggests it may have good bioavailability .
Result of Action
The inhibition of the urease enzyme by 1-(5-Amino-2,2-dimethyl-[1,3,4]thiadiazol-3-yl)-ethanone leads to a decrease in the conversion of urea to ammonia . This can result in a decrease in pH, which is essential for the survival of certain bacteria such as Helicobacter pylori .
Action Environment
The action, efficacy, and stability of 1-(5-Amino-2,2-dimethyl-[1,3,4]thiadiazol-3-yl)-ethanone can be influenced by various environmental factors. For instance, the pH level can affect the activity of the urease enzyme and, consequently, the efficacy of this compound . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(5-amino-2,2-dimethyl-1,3,4-thiadiazol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3OS/c1-4(10)9-6(2,3)11-5(7)8-9/h1-3H3,(H2,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEAVADCTJTCKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(SC(=N1)N)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>26 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24802802 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(5-Amino-2,2-dimethyl-[1,3,4]thiadiazol-3-yl)-ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazol-5-amine](/img/structure/B2590352.png)

![5-amino-1-((4-chlorophenyl)sulfonyl)-1H-pyrazol-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2590354.png)
![N-cyclopropyl-1-[6-({2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}thio)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2590357.png)

![7-Chloro-1-(4-methoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2590363.png)
![5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2590366.png)
![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2590367.png)
![5,6-dichloro-N-[3-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2590369.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(4-methylbenzoyl)benzoate](/img/structure/B2590371.png)
![2-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2590372.png)
